(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
CAS No.: 60143-30-8
Cat. No.: VC21542130
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 60143-30-8 |
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Molecular Formula | C12H23NO4 |
Molecular Weight | 245.32 g/mol |
IUPAC Name | (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Standard InChI | InChI=1S/C12H23NO4S.C12H23N/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |
Standard InChI Key | HJENAZQPOGVAEK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCC(=O)O |
Introduction
Structural Properties and Molecular Information
Chemical Structure and Identification
The detailed molecular information for this compound provides essential data for understanding its chemical behavior and reactivity patterns. The compound's full identity is defined by the following parameters:
Table 1: Molecular Identification Parameters
Parameter | Value |
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IUPAC Name | (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
CAS Number | 60143-30-8 |
Molecular Formula | C24H46N2O4S |
Molecular Weight | 458.7 g/mol |
InChI Key | CHFNEXOXGYAUEY-QRPNPIFTSA-N |
These identification parameters establish the compound's unique chemical identity and allow for its precise characterization in scientific literature and chemical databases.
Structural Components and Features
The structural analysis of (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine reveals several key functional groups that contribute to its chemical properties and applications:
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The Boc (tert-butyloxycarbonyl) protecting group shields the amino function, providing stability against nucleophilic attack while remaining selectively cleavable under acidic conditions.
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The tert-butylsulfanyl group protects the reactive thiol function of cysteine, preventing unwanted oxidation and disulfide formation during peptide synthesis.
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The dicyclohexylamine counterion stabilizes the carboxylate group, improving the compound's crystallinity and stability during storage and handling.
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The (2R) stereocenter maintains the naturally occurring L-configuration of the cysteine residue, which is essential for maintaining biological activity in the final peptide products.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine typically follows a multi-step process starting from L-cysteine. The synthesis generally proceeds through the following stages:
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Protection of the amino group with a Boc moiety using di-tert-butyl dicarbonate (Boc2O)
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Protection of the thiol group with a tert-butyl group using appropriate alkylating agents
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Formation of the dicyclohexylamine salt to enhance stability and crystallinity
The precise reaction conditions require careful control of temperature, solvent selection, and reaction time to optimize yield and purity of the final product.
Industrial Production Considerations
In industrial settings, the production of this compound employs similar synthetic routes but implements additional technologies to ensure consistency and scalability:
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Automated peptide synthesizers and large-scale reactors maintain precise control over reaction parameters
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High-performance liquid chromatography (HPLC) purification techniques ensure product purity
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Stringent quality control measures verify structural integrity and stereochemical purity
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Process optimization minimizes waste and maximizes atom economy in accordance with green chemistry principles
Biological Activities and Pharmacological Properties
Analgesic Effects
The compound has demonstrated potential analgesic effects in preliminary research. This pain-relieving activity may be mediated through modulation of neurotransmitter receptors or through anti-inflammatory mechanisms that indirectly reduce pain perception. The particular stereochemistry of the compound likely plays a crucial role in determining binding affinity and selectivity toward biological targets responsible for these analgesic effects.
Neuroprotective Activities
Preliminary investigations suggest that (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine may exhibit neuroprotective properties. These effects could be mediated through:
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Reduction of oxidative stress via the compound's potential antioxidant capabilities
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Modulation of neurotransmitter systems, particularly those involved in excitotoxicity
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Influence on neuroinflammatory processes that contribute to neuronal damage
Biological Activity | Observed Effects | Potential Mechanism |
---|---|---|
Anti-inflammatory | Reduction in pro-inflammatory cytokines | Enzyme inhibition in inflammatory pathways |
Analgesic | Pain reduction in preliminary models | Neurotransmitter receptor modulation |
Neuroprotective | Prevention of neuronal damage | Antioxidant activity and anti-inflammatory effects |
Enzyme Modulation | Inhibition of specific metabolic enzymes | Direct interaction with enzyme active sites |
Applications in Peptide Chemistry
Role in Peptide Synthesis
The primary application of (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine lies in peptide synthesis, where it serves as a protected form of cysteine. This protection is crucial when synthesizing peptides containing multiple cysteine residues, as it prevents premature disulfide bond formation and ensures that the final peptide adopts the correct tertiary structure. The combination of Boc and tert-butyl protecting groups offers a strategic advantage in orthogonal protection schemes used in complex peptide synthesis.
Advantages in Complex Peptide Synthesis
The unique combination of protecting groups in this compound provides several advantages in peptide synthesis workflows:
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The Boc group can be selectively removed under acidic conditions without affecting the tert-butyl thiol protection
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The tert-butyl thiol protection remains stable during peptide bond formation
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The dicyclohexylamine salt form improves solubility in organic solvents commonly used in peptide synthesis
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The preserved stereochemistry ensures the biological activity of the resulting peptides
Comparison with Related Compounds
Structural Analogs and Their Properties
Several structurally related compounds share similarities with (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine but differ in their protecting group strategies:
Table 3: Comparison of Protected Cysteine Derivatives
Compound | N-terminal Protection | Thiol Protection | Key Characteristics |
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Boc-Cys(tBu)-OH DCHA | Boc | tert-butyl | Stable salt form with dicyclohexylamine |
Boc-Cys(Trt)-OH | Boc | Trityl | More labile thiol protection, used for mild deprotection |
Fmoc-Cys(tBu)-OH | Fmoc | tert-butyl | Used in solid-phase peptide synthesis |
Alloc-Cys(tBu)-OH | Alloc | tert-butyl | Enables orthogonal protection strategies |
These structural variations provide peptide chemists with a range of options tailored to specific synthetic requirements and deprotection strategies.
Comparative Advantages
The compound (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine offers distinct advantages in certain peptide synthesis scenarios, particularly when:
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Multiple cysteine residues must be incorporated into a single peptide
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Sequential deprotection strategies are required
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Stability during extended synthesis procedures is necessary
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Specific stereochemistry must be maintained throughout the synthesis
Research Applications and Case Studies
Anti-inflammatory Research
Studies examining the anti-inflammatory properties of (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine have demonstrated significant reduction in pro-inflammatory cytokines when human monocytes were treated with the compound. This research suggests potential applications in treating inflammatory conditions and provides a foundation for further development of anti-inflammatory therapeutics based on this molecular scaffold.
Neuropharmacological Investigations
Neuropharmacological assessments have revealed that the compound exhibits modulatory effects on dopamine receptors in experimental models. Behavioral tests demonstrated improved motor coordination and reduced anxiety-like behaviors, indicating potential therapeutic applications in neurological disorders. These findings highlight the compound's potential beyond its synthetic utility and suggest avenues for drug development targeting neurological conditions.
Toxicological Parameter | Current Knowledge | Research Needed |
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Acute Toxicity | Limited data | Determination of LD50 values in multiple species |
Genotoxicity | Insufficient data | Ames test, chromosome aberration studies |
Cytotoxicity | Preliminary assessments | Comprehensive cell line testing |
Organ Toxicity | Limited information | Hepatotoxicity, nephrotoxicity, cardiotoxicity studies |
Reproductive Toxicity | Not established | Fertility and developmental toxicity studies |
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